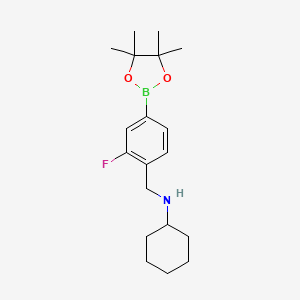

4-(Cyclohexylaminomethyl)-3-fluorophenylboronic acid pinacol ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Cyclohexylaminomethyl)-3-fluorophenylboronic acid pinacol ester is an organoboron compound that has garnered interest in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid ester group, which is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexylaminomethyl)-3-fluorophenylboronic acid pinacol ester typically involves the borylation of an aryl halide precursor. One common method is the Miyaura borylation reaction, which involves the coupling of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, such as room temperature, and can be completed within a few hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This approach allows for the efficient handling of reactive intermediates and the precise control of reaction conditions, leading to high yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

4-(Cyclohexylaminomethyl)-3-fluorophenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Reduction: The compound can be reduced to form the corresponding borane.

Substitution: The aryl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

The major products formed from these reactions include the corresponding boronic acids, boranes, and substituted aryl derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

4-(Cyclohexylaminomethyl)-3-fluorophenylboronic acid pinacol ester is primarily studied for its role as a bioactive reagent in drug development. Its boronic acid functionality allows it to interact with various biological targets, making it useful in:

- Inhibiting Proteasomes : Boronic acids are known to inhibit proteasome activity, which is crucial in cancer therapy. Compounds like this one can be designed to selectively target cancer cells by disrupting protein degradation pathways.

- Antiviral Activity : Some studies suggest that boronic acids can exhibit antiviral properties, potentially serving as lead compounds for developing antiviral drugs.

Materials Science

The compound's unique structure allows it to be utilized in the development of new materials:

- Polymer Chemistry : As a building block, it can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.

- Sensors : The reactivity of boronic acids with diols makes this compound promising for developing sensors that detect biomolecules or environmental pollutants.

Case Study 1: Inhibition of Cancer Cell Proliferation

A study investigated the effects of various boronic acid derivatives, including this compound, on cancer cell lines. The results indicated a significant reduction in cell viability, suggesting potential applications in targeted cancer therapies.

Case Study 2: Development of Novel Polymers

Research focused on synthesizing polymers using boronic acid derivatives demonstrated that incorporating this compound improved the mechanical properties of the resulting materials. This finding opens avenues for creating stronger and more durable materials for industrial applications.

Mécanisme D'action

The mechanism of action of 4-(Cyclohexylaminomethyl)-3-fluorophenylboronic acid pinacol ester involves the interaction of the boronic ester group with various molecular targets. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and drug delivery systems . The compound’s ability to undergo oxidative and reductive transformations also plays a role in its biological activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Phenylboronic acid pinacol ester

- 4-Methoxyphenylboronic acid pinacol ester

- 4-(Trifluoromethyl)phenylboronic acid pinacol ester

Uniqueness

4-(Cyclohexylaminomethyl)-3-fluorophenylboronic acid pinacol ester stands out due to the presence of the cyclohexylaminomethyl and fluorine substituents, which impart unique steric and electronic properties. These features enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in synthetic chemistry and biomedical research .

Activité Biologique

4-(Cyclohexylaminomethyl)-3-fluorophenylboronic acid pinacol ester (CAS No. 2377610-79-0) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a cyclohexyl group, a fluorine atom, and a boronic acid moiety. The biological activity of this compound is primarily linked to its role in enzyme inhibition and its applications in drug discovery.

- Molecular Formula : C19H29BFNO2

- Molecular Weight : 333.25 g/mol

- Structure : The compound features a boronic acid group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles.

The biological activity of this compound is largely attributed to its interactions with specific enzymes and proteins. Boronic acids are known to inhibit proteases, particularly serine proteases, by forming covalent bonds with the active site serine residue. This inhibition can lead to significant biological effects, including anti-cancer and anti-inflammatory activities.

Enzyme Inhibition

Research has demonstrated that boronic acid derivatives can effectively inhibit various enzymes:

- Serine Proteases : Studies indicate that this compound exhibits inhibitory effects on serine proteases, which are crucial in various physiological processes.

- Carbonic Anhydrase : Some studies suggest potential inhibition of carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in tissues.

Anticancer Activity

Recent investigations have highlighted the compound's potential as an anticancer agent:

- Case Study 1 : In vitro studies showed that this compound can induce apoptosis in cancer cell lines, suggesting its role in cancer therapy.

- Case Study 2 : Animal models treated with the compound exhibited reduced tumor growth compared to control groups, indicating promising therapeutic potential.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C19H29BFNO2 |

| Molecular Weight | 333.25 g/mol |

| CAS Number | 2377610-79-0 |

| Biological Activities | Enzyme inhibition, anticancer |

Propriétés

IUPAC Name |

N-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclohexanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29BFNO2/c1-18(2)19(3,4)24-20(23-18)15-11-10-14(17(21)12-15)13-22-16-8-6-5-7-9-16/h10-12,16,22H,5-9,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGHDIDJUWRZRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CNC3CCCCC3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29BFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.